2,4-Dichloro-1,3,5-trinitrobenzene

Description

Scholarly Context and Significance within Halogenated Nitroaromatic Chemistry

Halogenated nitroaromatic compounds (HNCs) are a class of organic molecules that have foundational importance in the chemical industry. They serve as critical intermediates in the synthesis of a wide array of products, including pesticides, dyes, polymers, and pharmaceuticals. mdpi.comnih.gov The significance of any individual HNC, including 2,4-Dichloro-1,3,5-trinitrobenzene, is best understood by examining the interplay of its functional groups.

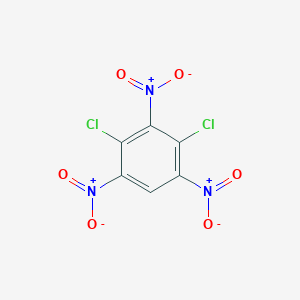

The benzene (B151609) ring is substituted with three nitro (-NO₂) groups and two chlorine (-Cl) atoms. Both types of groups are strongly electron-withdrawing. This electronic structure has two major consequences for the molecule's reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The high electron deficiency of the aromatic ring makes it resistant to attack by electrophiles, which are themselves electron-seeking species.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing properties that hinder electrophilic attack make the ring susceptible to attack by nucleophiles (electron-rich species). youtube.comwikipedia.org The nitro groups are particularly effective at stabilizing the negative charge that develops in the intermediate of an SNAr reaction, known as a Meisenheimer complex. youtube.comresearchgate.net

Within this context, 2,4-Dichloro-1,3,5-trinitrobenzene is significant as a polyfunctional substrate. The two chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups. wikipedia.orglibretexts.org This makes it a potential precursor for the synthesis of more complex molecules where the trinitrobenzene core is desired. Its reactivity is analogous to that of related compounds like 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), which is used to manufacture the highly stable explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) through amination. redalyc.org

The study of 2,4-Dichloro-1,3,5-trinitrobenzene and similar compounds contributes to a deeper understanding of reaction mechanisms, particularly the factors governing regioselectivity and kinetics in SNAr reactions on highly substituted aromatic systems.

| Property | Data |

| Molecular Formula | C₆HCl₂N₃O₆ |

| Molecular Weight | 281.996 g/mol |

| CAS Number | 1630-09-7 |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)N(=O)[O-])Cl)N(=O)[O-])N(=O)[O-] |

| InChIKey | VNOJQYPHLMLHGQ-UHFFFAOYSA-N |

Historical Trajectories of Research on Highly Nitrated and Chlorinated Aromatic Compounds

Research into nitrated and chlorinated aromatic compounds is deeply rooted in the history of modern organic chemistry, beginning in the 19th century. The initial impetus was the discovery of nitration as a method to functionalize aromatic compounds like benzene. Aromatic nitration, typically achieved using a mixture of nitric and sulfuric acids, is a classic example of electrophilic aromatic substitution. wikipedia.org

The trajectory of this research can be broadly categorized into several phases:

Early Synthesis and Explosives: The synthesis of nitrobenzene (B124822) was a key early development. Soon after, researchers began exploring polynitration, leading to the discovery of highly nitrated compounds with explosive properties. Key examples from this era include trinitrophenol (picric acid) and, most famously, 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.org These discoveries were driven by military and industrial applications, which spurred further investigation into the synthesis and properties of nitroaromatics. wikipedia.org

Development of Chemical Intermediates: In parallel, chlorination of aromatic rings provided another route to versatile chemical feedstocks. Compounds like dichlorobenzene became important starting materials. orgsyn.org The subsequent nitration of these chlorinated aromatics combined the functionalities and created a new class of chemical intermediates. These compounds, such as the various isomers of dichloronitrobenzene, became vital for the burgeoning dye and pesticide industries. nih.govgezondheidsraad.nl

Mechanistic Understanding: The mid-20th century saw significant advances in the understanding of chemical reaction mechanisms. The unique reactivity of halogenated nitroaromatics, particularly their propensity to undergo nucleophilic aromatic substitution, became a focus of academic study. Researchers like Hughes and Ingold, while primarily focused on aliphatic substitution, laid the groundwork for understanding substitution reactions in general. wikipedia.org The study of SNAr reactions on activated rings, such as those bearing multiple nitro groups, elucidated the role of intermediates like the Meisenheimer complex and established the principles of how electron-withdrawing groups activate a substrate for nucleophilic attack. youtube.comresearchgate.net

The synthesis and study of specific, highly substituted molecules like 2,4-Dichloro-1,3,5-trinitrobenzene represent a continuation of this trajectory, focusing on complex substrates where multiple activating groups influence the course of chemical transformations.

Scope and Research Objectives for Investigations of 2,4-Dichloro-1,3,5-trinitrobenzene

The primary research objectives for a compound like 2,4-Dichloro-1,3,5-trinitrobenzene are centered on its synthetic utility as a chemical building block. The investigations would likely focus on leveraging its distinct reactivity profile, which is dominated by the principles of nucleophilic aromatic substitution.

Key Research Objectives:

Synthesis of Novel Derivatives: The principal objective is to use 2,4-Dichloro-1,3,5-trinitrobenzene as a precursor to synthesize new molecules. By reacting it with various nucleophiles, the two chlorine atoms can be replaced. This allows for the targeted introduction of functional groups such as amino (-NH₂), azido (B1232118) (-N₃), alkoxy (-OR), or thiol (-SR) groups.

Exploration of Regioselectivity: A key research question involves the relative reactivity of the two chlorine atoms at the C-2 and C-4 positions. The electronic environment of the ring, dictated by the three nitro groups, may cause one chlorine atom to be more susceptible to substitution than the other. Investigating reactions under different conditions and with different nucleophiles would aim to control which chlorine is replaced, enabling the selective synthesis of monosubstituted or disubstituted products.

Development of Advanced Materials: Given the high nitrogen and oxygen content of the trinitrobenzene core, a significant research driver is the synthesis of energetic materials or their precursors. For example, replacing the chlorine atoms with amino or azido groups could yield compounds with high energy density. The research would aim to create materials with specific properties, potentially focusing on thermal stability or insensitivity to shock, similar to the well-known insensitive high explosive TATB. redalyc.orgresearchgate.net

Mechanistic and Kinetic Studies: From a fundamental perspective, 2,4-Dichloro-1,3,5-trinitrobenzene serves as an excellent substrate for studying the kinetics and mechanisms of SNAr reactions. Researchers can measure reaction rates with different nucleophiles and in various solvents to build quantitative models of reactivity. Such studies contribute to the broader understanding of physical organic chemistry and help in predicting the behavior of other complex aromatic systems.

The scope of this research is therefore twofold: it encompasses the practical synthesis of new chemical entities for materials science applications and the fundamental study of reaction mechanisms on highly activated aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOJQYPHLMLHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391770 | |

| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-09-7 | |

| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dichloro 1,3,5 Trinitrobenzene

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 2,4-Dichloro-1,3,5-trinitrobenzene is rooted in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

The primary established route for synthesizing 2,4-Dichloro-1,3,5-trinitrobenzene involves the direct nitration of a halogenated precursor, typically 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene). orgsyn.org This reaction is a classic example of electrophilic aromatic substitution. vaia.comminia.edu.eg The process requires a potent nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). minia.edu.eg The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. minia.edu.eg

The mechanism proceeds as the π-electron system of the dichlorobenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egnih.gov A base, such as a water molecule or the bisulfate ion, then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product. minia.edu.eg The two chlorine atoms already present on the benzene (B151609) ring are deactivating yet ortho-, para-directing. vaia.comnih.gov The initial nitration of 1,3-dichlorobenzene is directed to the 4-position (para to both chlorines) and the 2-position (ortho to both). Subsequent nitrations to achieve the trinitro-substituted product require forcing conditions due to the strong deactivating effect of both the chlorine atoms and the already-substituted nitro groups.

Achieving high yield and purity in the synthesis of 2,4-Dichloro-1,3,5-trinitrobenzene is contingent on the careful control of several reaction parameters. Key variables include temperature, reaction time, and the concentration and ratio of the acids in the nitrating mixture. niscpr.res.in

For instance, one procedure involves adding 1,3-dichlorobenzene to a mixture of 97% nitric acid and 98% sulfuric acid at 110°C, followed by stirring at 140°C for four hours. In other contexts, maintaining a lower reaction temperature (e.g., below 30°C) is recommended to prevent decomposition and the formation of unwanted byproducts. The reaction is typically quenched by pouring the mixture over ice water, which causes the desired product to precipitate. orgsyn.org Subsequent purification is often necessary, with recrystallization from solvents like ethanol (B145695) being a common method to achieve purities greater than 95%.

Table 1: Example of Reaction Conditions for Nitration of Dichlorobenzene Derivatives

| Precursor | Reagents | Temperature | Time | Yield | Purification | Reference |

|---|---|---|---|---|---|---|

| m-Dichlorobenzene | Potassium Nitrate, Sulfuric Acid | 120-135°C | 1 hour | 70-71.5% | Recrystallization from Ethanol | orgsyn.org |

| 1,3-Dichlorobenzene | 97% HNO₃, 98% H₂SO₄ | 110°C, then 140°C | 4 hours | Not Specified | Quenching in Ice Water |

This table presents data for the nitration of related chlorobenzene (B131634) systems to illustrate typical conditions.

A significant challenge in the synthesis of 2,4-Dichloro-1,3,5-trinitrobenzene is the concurrent formation of undesired byproducts. These can arise from over-nitration, incomplete nitration, or side reactions such as chlorination.

Common impurities identified in related syntheses include various isomers of tetrachlorodinitrobenzene and trichlorodinitrobenzene. google.comresearchgate.net For example, the nitration of 1,3,5-trichlorobenzene (B151690) to its trinitro derivative is known to produce 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) and 1,2,3,5-tetrachloro-4,6-dinitrobenzene (B3050710) as byproducts. niscpr.res.inresearchgate.net The formation of these compounds underscores the harsh conditions required for exhaustive nitration, which can lead to competing reactions.

Strategies to minimize these byproducts focus on the precise control of reaction conditions as outlined in the previous section. Additionally, choosing a different synthetic starting point can circumvent some of these issues. For example, the use of a more activated precursor can allow for milder reaction conditions, thereby reducing side reactions and improving the purity of the final product. google.comredalyc.org

Table 2: Common Byproducts in the Nitration of Chlorobenzenes

| Byproduct Name | Precursor System | Probable Cause | Reference |

|---|---|---|---|

| 1,5-Dinitro-2,3,4-trichlorobenzene | m-Dichlorobenzene | Over-nitration and chlorination side reactions | |

| 1,3,5-Trichloro-2,4-dinitrobenzene | 1,3,5-Trichlorobenzene | Incomplete nitration | niscpr.res.inresearchgate.net |

Advanced Synthetic Approaches and Novel Catalysis for 2,4-Dichloro-1,3,5-trinitrobenzene Production

Research into the synthesis of highly substituted nitroaromatics is increasingly guided by the need for more efficient, safer, and environmentally benign processes.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing compounds like 2,4-Dichloro-1,3,5-trinitrobenzene, this involves addressing the use of large quantities of hazardous acids, high reaction temperatures, and the generation of waste. mdpi.com

Advanced approaches include the exploration of solvent-free reaction conditions, such as mechanochemical grinding, which can lead to high yields without the need for bulk solvents. mdpi.com Microwave-assisted synthesis is another technique that can significantly increase reaction rates, potentially allowing for the use of less harsh conditions or alternative solvents. mdpi.com The development of solid acid catalysts could also offer a recyclable and less corrosive alternative to the traditional sulfuric acid/nitric acid mixture. While specific applications of these green methods to the direct synthesis of 2,4-Dichloro-1,3,5-trinitrobenzene are not widely documented, they represent a promising direction for future research in producing nitroaromatic compounds sustainably.

To overcome the challenges of low yields and byproduct formation associated with the direct nitration of 1,3-dichlorobenzene, alternative synthetic routes using different starting materials have been investigated. google.comredalyc.org A notable example is the use of 3,5-dichloroanisole (B44140) as a precursor. google.comredalyc.org

The methoxy (B1213986) group (-OCH₃) in 3,5-dichloroanisole is an activating group, which makes the aromatic ring more susceptible to electrophilic nitration than the heavily deactivated dichlorobenzene. redalyc.org This allows the nitration to proceed under significantly milder conditions, leading to a high yield (85-90%) of the intermediate, 3,5-dichloro-2,4,6-trinitroanisole. google.com This intermediate can then be further modified. google.comredalyc.org This route demonstrates the strategic advantage of choosing a precursor with favorable electronic properties to enhance reaction efficiency and product purity. redalyc.org Another related pathway starts with 1,3,5-trichlorobenzene (TCB), which is nitrated to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), a compound that can be used in subsequent reactions. niscpr.res.inredalyc.org

Table 3: Comparison of Synthetic Precursors

| Precursor | Key Feature | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| 1,3-Dichlorobenzene | Inexpensive, simple structure | Direct route to some polychloronitrobenzenes | Harsh conditions required, byproduct formation | orgsyn.org |

| 3,5-Dichloroanisole | Activating methoxy group | Milder reaction conditions, higher yield and purity of nitrated intermediate | Multi-step process if target lacks methoxy group | google.comredalyc.org |

Purification and Isolation Techniques for High-Purity 2,4-Dichloro-1,3,5-trinitrobenzene

The crude product obtained from the synthesis of 2,4-dichloro-1,3,5-trinitrobenzene and its analogues often contains unreacted starting materials and various side-products. Therefore, robust purification methods are essential to achieve the high purity required for subsequent applications. These methods primarily rely on the different physical and chemical properties of the desired compound versus the impurities.

Solvent Extraction and Crystallization Methodologies

Solvent-based purification is the most common approach for refining crude 2,4-dichloro-1,3,5-trinitrobenzene and related compounds. This involves dissolving the crude mixture in a suitable hot solvent and then allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.

Recrystallization from ethanol is a frequently cited method. orgsyn.org The crude product is dissolved in boiling 95% ethanol, and any insoluble impurities are removed by hot filtration. The filtrate is then cooled, often in a refrigerator, to induce the crystallization of the purified product as yellow needles. orgsyn.org This process has been shown to be effective in removing byproducts from the nitration of m-dichlorobenzene. orgsyn.org

Another common technique involves washing the crude product with various solvents to remove specific impurities. For instance, after synthesis, the reaction mixture is often poured over ice to precipitate the crude product, which is then collected by filtration. orgsyn.org Subsequent washing with boiling water and then boiling ethanol can effectively remove water-soluble and ethanol-soluble impurities. orgsyn.org For related compounds like 1,2-dichloro-4-nitrobenzene, a process involving sulfonation of undesired isomers with sulfuric acid containing sulfur trioxide has been developed, followed by washing with water to remove the sulfonated impurities. google.com

Table 2: Solvents Used in Purification

| Solvent | Purification Step | Purpose | Reference(s) |

|---|---|---|---|

| 95% Ethanol | Recrystallization, Washing | Dissolves product when hot, allows crystallization upon cooling; washes away certain impurities | orgsyn.org |

| Water | Washing, Precipitation | Quenches reaction; removes water-soluble impurities like acids | orgsyn.orggoogle.com |

| Toluene | Reaction medium, Extraction | Used as a solvent during synthesis and subsequent purification steps | google.com |

Emerging Purification Technologies

While traditional solvent crystallization remains a staple, research is ongoing into more advanced and efficient purification technologies. These emerging methods aim to improve purity, increase yield, and reduce solvent waste and energy consumption.

Reactive Crystallization is a process where the chemical reaction and the crystallization of the product occur simultaneously in the same vessel. researchgate.net This technique is particularly relevant to the synthesis of related aminonitroaromatic compounds, where the product is insoluble in the reaction medium and precipitates as it is formed. researchgate.net This can lead to a purer product directly from the reaction, as the conditions can be controlled to favor the crystallization of the desired compound over impurities. The process is influenced by factors such as mass transfer between phases (e.g., gas-liquid in amination reactions) and the kinetics of both the reaction and crystallization. researchgate.net

Melt Crystallization is another technology being explored. This technique involves melting the crude product and then slowly cooling it to allow the high-purity compound to crystallize. This method avoids the use of large volumes of solvents, making it a more environmentally friendly and potentially more energy-efficient alternative to traditional solvent crystallization.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 1,3,5 Trinitrobenzene

Nucleophilic Substitution Reactions on the Aromatic Core of 2,4-Dichloro-1,3,5-trinitrobenzene

The electron-deficient aromatic ring of 2,4-dichloro-1,3,5-trinitrobenzene readily undergoes nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chlorine atoms act as leaving groups and are displaced by a variety of nucleophiles. The reaction generally proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. bath.ac.uk

Amines: 2,4-Dichloro-1,3,5-trinitrobenzene reacts with amines, where the chlorine atoms are substituted by the amino group. For instance, reaction with ammonia (B1221849) can lead to the formation of aminodichloro-trinitrobenzene derivatives and, under forcing conditions, can progress to form 2,4-diamino-1,3,5-trinitrobenzene. The reaction with primary and secondary amines also proceeds, with the rate and outcome influenced by the amine's structure. acs.org Studies on the related compound 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) have shown that reaction with ammonia can lead to the formation of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). redalyc.org

Hydrazine (B178648) Hydrate (B1144303): The reaction of 2,4-dichloro-1,3,5-trinitrobenzene with hydrazine hydrate can yield different products depending on the reaction conditions. With an excess of hydrazine hydrate in methanol (B129727) at low temperatures followed by reaction at room temperature, 1,2-bis(2,4-dinitrophenyl) hydrazine has been synthesized and its crystal structure determined. researchgate.net Under different conditions, the reaction can lead to the formation of 3-chloro-1-hydrazino-2,4,6-trinitrobenzene.

The kinetics and thermodynamics of nucleophilic substitution reactions on activated aromatic rings are significantly influenced by several factors, including the nature of the substituents on both the aromatic ring and the nucleophile, as well as the solvent.

Ring Substituents: The presence of multiple electron-withdrawing nitro groups on the benzene (B151609) ring is crucial for activating the substrate towards nucleophilic attack. Decreasing the ring activation generally leads to lower reaction rates. researchgate.net

Leaving Group: The nature of the leaving group affects the rate-determining step of the SNAr reaction. For some systems, the departure of the leaving group is the rate-limiting step, and this process is dependent on the basicity and steric hindrance of the leaving group. researchgate.net

Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. For amines, their basicity and steric bulk play a significant role. researchgate.netscirp.org For example, in the reactions of substituted nitrobenzenes with aliphatic amines, steric effects can lead to rate retardation. researchgate.net

The reaction of 2,4-dichloro-1,3,5-trinitrobenzene and its analogs with various nucleophiles leads to a wide array of derivatized compounds. These reactions are a cornerstone for synthesizing new molecules with specific properties.

For example, the substitution of chlorine atoms with other functional groups allows for the synthesis of new energetic materials and other specialty chemicals. The reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with tert-butylamine (B42293) has been optimized to achieve selective mono-amination, leading to the formation of 3,5-dichloro-2,4,6-trinitrobenzenamine. sciengine.com This derivative can then be further reacted with other nucleophiles, such as methylamine, to produce compounds like 3,5-dimethylamino-2,4,6-trinitrobenzenamine. sciengine.com

Table 1: Examples of Derivatized Compounds from Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Dichloro-1,3,5-trinitrobenzene | Hydrazine Hydrate | 1,2-bis(2,4-dinitrophenyl) hydrazine | researchgate.net |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | t-Butylamine | 3,5-Dichloro-2,4,6-trinitrobenzenamine | sciengine.com |

| 3,5-Dichloro-2,4,6-trinitrobenzenamine | Methylamine | 3,5-Dimethylamino-2,4,6-trinitrobenzenamine | sciengine.com |

| 1,5-Dichloro-2,4-dinitrobenzene | Hydrazine Hydrate | (4,6-dinitro-1,3-phenylene)bis(hydrazine) | rsc.org |

Reduction Pathways of Nitro Groups in 2,4-Dichloro-1,3,5-trinitrobenzene

The nitro groups of 2,4-dichloro-1,3,5-trinitrobenzene are susceptible to reduction, which can proceed through various pathways to yield a range of products, including nitroso, hydroxylamine (B1172632), and amino derivatives.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. researchgate.net This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen. The selective reduction of one or more nitro groups in a polynitroaromatic compound can be challenging but is crucial for synthesizing specific target molecules. For related compounds like 4-chloro-2-nitraniline, catalytic hydrogenation can lead to the formation of o-phenylenediamine (B120857) through simultaneous reduction of the nitro group and dehalogenation. google.com The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired product selectivity. researchgate.net

Non-catalytic methods using reducing agents like iron, tin, or sodium hydrosulfite have also been traditionally used for nitro group reduction, though these methods often generate significant waste. researchgate.net

The electrochemical reduction of nitroaromatic compounds has been a subject of significant investigation. researchgate.net In aprotic solvents like N,N-dimethylformamide, the reduction of dinitro- and trinitroaromatics often proceeds in a stepwise manner, involving the formation of radical anions and dianions. researchgate.net

Studies on compounds structurally similar to 2,4-dichloro-1,3,5-trinitrobenzene, such as 1,3,5-trinitrobenzene (B165232), have shown that their anion radicals can undergo reversible dimerization reactions. researchgate.net The electrochemical behavior, including the reduction potentials, is influenced by the molecular structure of the compound. Nitro compounds generally have high theoretical capacities for accepting electrons, with each nitro group capable of accepting six electrons in a complete reduction. nasa.gov The electrochemical reduction of nitro compounds typically occurs at potentials of less than 1.0 volt. nasa.gov

Characterization of Reduction Products and Intermediates (e.g., Amino and Hydroxylamine Derivatives)

The reduction of the nitro groups on the 2,4-dichloro-1,3,5-trinitrobenzene ring is a significant transformation, leading to the formation of various amino and intermediate derivatives. The electron-withdrawing nature of the three nitro groups facilitates these reduction reactions.

Detailed mechanistic studies indicate that the reduction process is not a single-step conversion but proceeds through several transient species. The initial stages of reduction are believed to involve the formation of nitroso and hydroxylamine derivatives. These intermediates are typically highly reactive and are further reduced to the more stable amino groups. The ultimate reduction product of the nitro moieties is 2,4-dichloro-1,3,5-triaminobenzene.

The transformation can be summarized as follows:

**Nitro Groups (-NO₂) → Nitroso Intermediates (-NO) → Hydroxylamine Intermediates (-NHOH) → Amino Groups (-NH₂) **

| Reactant | Transformation Type | Key Intermediates | Final Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-1,3,5-trinitrobenzene | Nitro Group Reduction | Nitroso and Hydroxylamine derivatives | 2,4-Dichloro-1,3,5-triaminobenzene |

Other Significant Chemical Transformations and Degradation Mechanisms

Beyond targeted reduction reactions, 2,4-dichloro-1,3,5-trinitrobenzene and its analogues are subject to degradation through other environmental and induced pathways, notably photolytic and thermal decomposition.

Photolytic Degradation Pathways of Halogenated Nitroaromatics

The photolytic degradation of halogenated nitroaromatics is a complex process initiated by the absorption of UV radiation. vu.edu.au The nitro groups act as primary chromophores, absorbing photon energy which triggers subsequent chemical changes. vu.edu.au

Direct photolysis of nitroaromatic compounds in aqueous solutions is often a slow and inefficient process. acs.org However, the degradation rate can be significantly enhanced by the presence of other agents, leading to advanced oxidation or reduction processes.

Key Photodegradation Pathways:

Advanced Oxidation Processes (AOPs): In the presence of hydrogen peroxide (H₂O₂) or ozone (O₃), UV radiation generates highly reactive hydroxyl radicals (HO•). vu.edu.auacs.org These radicals readily attack the aromatic ring, initiating a cascade of oxidative reactions that can lead to ring cleavage and mineralization.

Photoelimination and Rearrangement: Mechanistic studies on related halogenated nitroaromatics reveal specific intramolecular pathways. Upon photolysis with UV light (e.g., 266 nm), one observed channel is the elimination of nitric oxide (NO). nih.gov Halogen substitution on the ring can influence the efficiency of this process by promoting the formation of triplet-state species. nih.gov The degradation may proceed through the formation of a transient oxaziridine (B8769555) ring-type intermediate, which is favored over other mechanisms due to steric interactions on the ring. nih.gov

Advanced Reduction Processes (ARPs): While oxidation is a common pathway, reductive degradation can also occur. For instance, carbon dioxide radical anions (CO₂·⁻) have been shown to be effective in degrading halogenated organic compounds, demonstrating a pathway for simultaneous degradation and dehalogenation. engineering.org.cn

| Degradation Method | Key Reactive Species | Observed Mechanism/Products | Reference |

|---|---|---|---|

| Direct UV Photolysis | Excited state of nitroaromatic | Slow and inefficient degradation | acs.org |

| UV/H₂O₂ (AOP) | Hydroxyl radicals (HO•) | Rapid oxidative degradation, potential mineralization | vu.edu.auacs.org |

| UV Photolysis (266 nm) | Triplet state, oxaziridine intermediate | NO photoelimination, enhanced by halogen substitution | nih.gov |

| CO₂·⁻-based ARPs | CO₂ radical anion | Reductive degradation and dehalogenation | engineering.org.cn |

Thermal Decomposition Profiles of 2,4-Dichloro-1,3,5-trinitrobenzene Analogues

The thermal stability and decomposition pathways of polynitro aromatic compounds are of critical importance, particularly for those with applications as energetic materials. Analogues of 2,4-dichloro-1,3,5-trinitrobenzene, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have been studied extensively to understand their behavior at elevated temperatures. TATB is noted for its exceptional thermal stability, decomposing above 350°C. researchgate.net

The thermal decomposition of these compounds is not governed by a single reaction but by multiple competing pathways that can be influenced by factors like heating rate and the physical state of the material.

Decomposition Pathways in TATB (an analogue):

Furazan (B8792606) Formation: A well-established initial decomposition step involves an intramolecular condensation reaction between an adjacent amino group and a nitro group. researchgate.net This process eliminates a molecule of water and forms a thermally stable five-membered furazan ring. This can occur sequentially, leading to monofurazan, difurazan, and trifurazan derivatives. osti.gov

Carbon-Nitro Bond Scission: The cleavage of the C-NO₂ bond is a common primary step in the decomposition of many nitroaromatic explosives. osti.gov

Ring Cleavage: Recent isotopic labeling studies have revealed a previously unrecognized pathway that occurs at the onset of decomposition. This mechanism involves the direct breakdown of the aromatic carbon ring, leading to the early evolution of carbon dioxide (CO₂). researchgate.net This finding is significant as it demonstrates an oxidation step occurring concurrently with the initial condensation reactions. researchgate.net

Other Bond Fissions: The scission of the C-NH₂ bond has also been proposed as a potential primary step in the thermal decomposition process. osti.gov

| Analogue Compound | Decomposition Onset | Key Decomposition Pathways | Major Gaseous Products | Reference |

|---|---|---|---|---|

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | >350°C | Furazan formation, C-NO₂ scission, Aromatic ring cleavage | H₂O, CO₂, CO, N₂, HCN, NO | researchgate.netresearchgate.netosti.gov |

| General Polynitro Arenes | Variable | Primary fission at the nitro group reaction center | Not specified | lukasiewicz.gov.pl |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 1,3,5 Trinitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. longdom.org

1H NMR and 13C NMR Investigations of 2,4-Dichloro-1,3,5-trinitrobenzene

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of 2,4-dichloro-1,3,5-trinitrobenzene. The ¹H NMR spectrum is characterized by a single resonance for the aromatic proton, the chemical shift of which is influenced by the surrounding electron-withdrawing nitro and chloro groups. nih.gov Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the benzene (B151609) ring, with their chemical shifts indicating the nature of the attached substituents. nih.govox.ac.uk The presence of strong electron-withdrawing groups typically shifts the resonances of the attached carbons to lower fields. ox.ac.uk

| NMR Data for 2,4-Dichloro-1,3,5-trinitrobenzene | |

| Nucleus | Chemical Shift (ppm) |

| ¹H | A single peak corresponding to the aromatic proton. nih.gov |

| ¹³C | Distinct signals for the six carbon atoms of the benzene ring. nih.gov |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 2,4-dichloro-1,3,5-trinitrobenzene itself does not exhibit stereoisomerism, advanced NMR techniques are crucial for analyzing the stereochemistry and conformation of its derivatives. Techniques like Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are invaluable. longdom.org COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons. longdom.orgox.ac.uk NOESY and ROESY provide information about the spatial proximity of nuclei, which is essential for determining the relative stereochemistry of substituents in derivative compounds. longdom.org For instance, in derivatives where the chlorine atoms are substituted, these techniques can elucidate the resulting stereochemical arrangement. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. spectroscopyonline.com

Vibrational Spectroscopic Signatures of Nitro and Halogen Substituents in 2,4-Dichloro-1,3,5-trinitrobenzene

The IR and Raman spectra of 2,4-dichloro-1,3,5-trinitrobenzene exhibit characteristic absorption bands corresponding to its functional groups. The nitro (NO₂) groups give rise to strong symmetric and asymmetric stretching vibrations. The carbon-chlorine (C-Cl) bonds also produce distinct stretching vibrations, although these are typically weaker than the nitro group absorptions. cdnsciencepub.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrations may be more prominent in one technique than the other due to selection rules. spectroscopyonline.com

| Vibrational Frequencies for Key Functional Groups | |

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| Nitro (NO₂) Asymmetric Stretch | Strong absorption in the IR spectrum. |

| Nitro (NO₂) Symmetric Stretch | Strong absorption in the IR spectrum. |

| Carbon-Chlorine (C-Cl) Stretch | Characteristic absorption in the IR and Raman spectra. |

In Situ Spectroscopic Monitoring of 2,4-Dichloro-1,3,5-trinitrobenzene Reactions

In situ spectroscopic techniques, such as time-resolved IR or Raman spectroscopy, are powerful for monitoring the progress of chemical reactions involving 2,4-dichloro-1,3,5-trinitrobenzene in real-time. For example, in nucleophilic substitution reactions where the chlorine atoms are replaced, these methods can track the disappearance of reactant signals and the appearance of product signals. This allows for the study of reaction kinetics and the identification of transient intermediates. The reactions of aromatic nitro-compounds with nucleophiles have been investigated using techniques including UV-visible spectroscopy and stopped-flow spectrophotometry. grafiati.com

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. iarc.fr In the analysis of 2,4-dichloro-1,3,5-trinitrobenzene, mass spectrometry provides a precise measurement of its molecular mass, which is 281.99 g/mol . The fragmentation pattern observed in the mass spectrum can also offer structural information. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for separating 2,4-dichloro-1,3,5-trinitrobenzene from potential impurities and confirming its identity. iarc.frmdpi.com High-resolution mass spectrometry can further be employed to confirm the elemental composition of the molecule and its fragments. researchgate.net

| Mass Spectrometry Data for 2,4-Dichloro-1,3,5-trinitrobenzene | |

| Parameter | Value |

| Molecular Weight | 281.99 g/mol |

| Monoisotopic Mass | 280.9242401 Da nih.gov |

| Predicted Collision Cross Section (CCS) Values | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 281.93150 | 153.0 |

| [M+Na]⁺ | 303.91344 | 158.8 |

| [M+NH₄]⁺ | 298.95804 | 161.5 |

| [M+K]⁺ | 319.88738 | 168.4 |

| [M-H]⁻ | 279.91694 | 149.6 |

| [M+Na-2H]⁻ | 301.89889 | 152.3 |

| [M]⁺ | 280.92367 | 155.0 |

| [M]⁻ | 280.92477 | 155.0 |

| Data from PubChemLite, calculated using CCSbase. uni.lu |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination and elemental composition confirmation of 2,4-dichloro-1,3,5-trinitrobenzene. The high accuracy of HRMS allows for the differentiation between compounds with very similar nominal masses.

Upon ionization, the molecular ion of 2,4-dichloro-1,3,5-trinitrobenzene undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pathways of nitroaromatic compounds are well-documented and often involve the loss of nitro groups (NO₂), nitroso groups (NO), and other functionalities. raco.cat The analysis of these fragment ions helps to elucidate the connectivity of the molecule. In many cases, intense molecular ion peaks are observed, which is a key feature in the mass spectra of these compounds. raco.cat

Table 1: Illustrative Fragmentation Data for Nitroaromatic Compounds

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of a nitro group |

| [M-NO]⁺ | Loss of a nitroso group |

| [M-Cl]⁺ | Loss of a chlorine atom |

This table provides a generalized view of fragmentation patterns often observed in nitroaromatic compounds. Specific m/z values would be determined by the exact mass of the parent molecule.

Coupled Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

For the detection and quantification of trace amounts of 2,4-dichloro-1,3,5-trinitrobenzene and its derivatives in complex matrices, coupled chromatographic and mass spectrometric techniques are indispensable. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. researchgate.netnih.gov

LC-MS, in particular, has proven effective for the analysis of nitroaromatic compounds, including those with low volatility or thermal lability. osti.govnih.gov Reversed-phase chromatography, often using a C18 column, is a common separation technique. osti.gov The use of high-resolution mass spectrometry in conjunction with liquid chromatography (LC-HRMS) further enhances the specificity and sensitivity of the analysis, allowing for the confident identification of target compounds even at very low concentrations. researchgate.net These methods are crucial for monitoring these compounds in various environmental and industrial settings. nih.gov

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the molecular structure and intermolecular interactions.

Crystal Structure Determination of 2,4-Dichloro-1,3,5-trinitrobenzene

The crystal structure of 1,3-dichloro-2,4,6-trinitrobenzene has been determined through single-crystal X-ray diffraction. acs.org This technique involves exposing a crystal of the compound to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the symmetry and dimensions of the unit cell, which is the basic repeating unit of the crystal. nih.gov The intensities of these spots are then used to calculate an electron density map, from which the positions of the individual atoms can be determined, revealing the precise molecular structure. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Forces in Nitroaromatic Compounds

The arrangement of molecules in a crystal is governed by a variety of noncovalent intermolecular interactions. acs.orgnih.gov In nitroaromatic compounds, these forces include hydrogen bonding, π-π stacking interactions between aromatic rings, and interactions involving the nitro groups. acs.orgsci-hub.se The stability of the crystal lattice is influenced by the collective strength of these interactions. sci-hub.se

The crystal packing of these compounds can be influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. ucl.ac.uk Computational methods, such as Hirshfeld surface analysis, can be employed to study and quantify these intermolecular forces, providing a deeper understanding of what controls the crystal geometry. acs.orgrsc.org

Table 2: Common Intermolecular Interactions in Nitroaromatic Crystals

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom. acs.org |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov |

Polymorphism and Co-crystallization Studies of Related Nitroaromatic Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure. youtube.com Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in nitroaromatic compounds is crucial as it can be influenced by factors such as the solvent used for crystallization and the presence of additives. researchgate.net

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a specific stoichiometric ratio, held together by noncovalent interactions. researchgate.net This approach has been explored to modify the properties of materials. rsc.org For nitroaromatic compounds, co-crystallization can be challenging to predict due to the complexity of the intermolecular interactions involved. researchgate.net The structural flexibility of a molecule is a factor that can favor the formation of multiple crystalline forms, including polymorphs and co-crystals. nih.gov

Theoretical and Computational Chemistry Approaches to 2,4 Dichloro 1,3,5 Trinitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,4-dichloro-1,3,5-trinitrobenzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. aimspress.com By finding the electron density that minimizes the total energy of the system, DFT can accurately determine equilibrium geometries, including bond lengths and angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing nitro groups and halogens. mdpi.comresearchgate.netnih.govuc.pt

The geometry optimization of 2,4-dichloro-1,3,5-trinitrobenzene would start with an initial guess of the structure, which is then iteratively refined until a minimum on the potential energy surface is located. The results of such a calculation would be a set of precise coordinates for each atom.

Table 1: Representative DFT-Calculated Geometric Parameters for 2,4-Dichloro-1,3,5-trinitrobenzene Note: This table is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p)) for similar polychlorinated nitroaromatic compounds. Actual values would be derived from a specific computational output.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.47 - 1.48 Å | |

| N-O | ~1.21 - 1.22 Å | |

| C-Cl | ~1.72 - 1.73 Å | |

| C-H | ~1.08 Å | |

| Bond Angles | C-C-C (aromatic) | ~118 - 122 ° |

| C-C-N | ~119 - 121 ° | |

| C-C-Cl | ~120 - 122 ° | |

| O-N-O | ~125 ° |

Beyond geometry, DFT provides crucial information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, making it a key descriptor of electrophilicity. researchgate.net For 2,4-dichloro-1,3,5-trinitrobenzene, the strong electron-withdrawing nature of the three nitro groups and two chlorine atoms significantly lowers the energy of the LUMO, rendering the aromatic ring highly susceptible to attack by nucleophiles. The HOMO-LUMO energy gap is also a critical parameter related to the chemical reactivity and kinetic stability of the molecule. nih.gov

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental measurements.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.govq-chem.com After a geometry optimization confirms the structure is at an energy minimum (i.e., no imaginary frequencies), the second derivatives of the energy are calculated to produce a theoretical infrared (IR) spectrum. nih.govq-chem.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-N stretching, NO₂ symmetric and asymmetric stretches, or C-Cl stretching. These calculated frequencies are often systematically scaled to better match experimental data. uc.ptphyschemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. imist.mamdpi.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.comsci-hub.se This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of signals to specific atoms in the molecule.

Table 2: Illustrative Example of Computationally Predicted Spectroscopic Data Note: This table illustrates the typical output of spectroscopic calculations. Specific values require dedicated computations.

| Spectroscopy | Feature | Predicted Wavenumber/Shift |

| IR | NO₂ Asymmetric Stretch | ~1550 - 1570 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1340 - 1350 cm⁻¹ | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ | |

| ¹³C NMR | C-NO₂ | ~145 - 150 ppm |

| C-Cl | ~130 - 135 ppm | |

| C-H | ~125 - 130 ppm | |

| ¹H NMR | Ar-H | ~8.5 - 9.0 ppm |

Reaction Mechanism Modeling via Potential Energy Surface Analysis

Theoretical chemistry is essential for elucidating reaction mechanisms. For 2,4-dichloro-1,3,5-trinitrobenzene, the dominant reaction pathway is nucleophilic aromatic substitution (SₙAr), where the chlorine atoms are replaced by a nucleophile. Computational modeling shows that such reactions on highly electron-deficient rings like trinitrobenzene proceed through a stepwise addition-elimination mechanism. bath.ac.uk

This process can be visualized by mapping the potential energy surface (PES) of the reaction. The reaction begins with the nucleophilic attack on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex (or σ-complex). bath.ac.uk This intermediate is a key feature of the reaction pathway. Following its formation, the leaving group (chloride ion) is eliminated to restore the aromaticity of the ring and yield the final product.

DFT calculations can locate the structures and determine the energies of the reactants, transition states, intermediates, and products along the reaction coordinate. semanticscholar.orgmdpi.com The difference in energy between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs its rate. researchgate.netkoreascience.kracs.org By modeling the PES, chemists can understand the feasibility of different reaction pathways and predict how substituents will influence reactivity.

Molecular Dynamics Simulations of 2,4-Dichloro-1,3,5-trinitrobenzene Systems

While quantum mechanics is ideal for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a molecule in solution or in a crystal lattice. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

Alternatively, continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Poisson-Boltzmann (PB) solver, can be combined with quantum mechanical calculations to approximate the effect of the solvent as a continuous dielectric medium. scholarsresearchlibrary.com These methods can calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase into the solvent. scholarsresearchlibrary.com By calculating the solvation energies for reactants, transition states, and intermediates, it is possible to model how a solvent will affect the potential energy surface of a reaction and thus influence its rate and mechanism. For SₙAr reactions, polar aprotic solvents are often used, and simulations can show how these solvents stabilize the charged Meisenheimer complex, thereby accelerating the reaction.

MD simulations are a powerful tool for investigating the microscopic processes involved in crystallization and the formation of defects in the solid state. By simulating a system containing both a crystal slab and its melt, it is possible to observe the dynamics of molecules at the crystal-melt interface during growth. uc.pt These simulations can reveal how molecules from the liquid phase attach to the crystal surface, lose their translational and rotational freedom, and adopt the ordered arrangement of the crystal lattice.

The simulations can also shed light on the formation of crystal defects, such as vacancies (missing molecules) or dislocations. mdpi.com These imperfections can arise from the complex interplay between different ordering processes occurring at the growth interface. uc.pt For energetic materials like 2,4-dichloro-1,3,5-trinitrobenzene, defects can act as "hot spots" where the initiation of decomposition or detonation may begin. Understanding the formation and nature of these defects is therefore critical for predicting the stability and safety of the material. Reactive force fields, such as ReaxFF, can be employed in MD simulations to model the chemical reactions involved in the decomposition of such energetic materials.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ijirset.comstudycorgi.com In the context of 2,4-dichloro-1,3,5-trinitrobenzene and related nitroaromatic compounds, QSAR models are instrumental in predicting their behavior, understanding their mechanisms of action, and guiding the synthesis of new derivatives with desired properties. ijirset.comoup.com These models are built upon the principle that the properties of a chemical are a function of its molecular structure. By quantifying structural features through molecular descriptors, QSAR can forecast the activity of untested compounds. oup.comscispace.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govnih.gov

Development of QSAR Models for Chemical Reactivity of Nitroaromatics

The chemical reactivity of nitroaromatic compounds, including 2,4-dichloro-1,3,5-trinitrobenzene, is a critical determinant of their utility and their toxicological profile. scispace.comnih.gov QSAR models have been extensively developed to predict the reactivity and toxicity of this class of chemicals. oup.com These models often focus on endpoints such as toxicity to various organisms or specific reaction pathways. scispace.comnih.gov

A significant body of research has focused on the toxicity of nitroaromatics, which is often linked to their chemical reactivity. nih.gov For instance, studies on the toxicity of nitrobenzenes against the ciliate Tetrahymena pyriformis have revealed that hydrophobicity and electrophilic reactivity are the most critical structural factors. nih.gov The reactivity of these compounds can proceed through multiple mechanisms. One such mechanism involves the one-electron reduction of the nitro group to form a radical anion, which can then participate in redox cycling, leading to oxidative stress. nih.gov Another mechanism involves nucleophilic aromatic substitution (SNAr), where the aromatic ring is activated by the electron-withdrawing nitro groups, making it susceptible to attack by nucleophiles. nih.gov

To build predictive models, various molecular descriptors are calculated. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations (like Density Functional Theory - DFT), these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity, and hardness. ijirset.comstudycorgi.com The energy of the LUMO is particularly important for predicting the susceptibility of a molecule to nucleophilic attack. studycorgi.com

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (log P), which is a measure of hydrophobicity. studycorgi.com

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then employed to create the mathematical relationship between the selected descriptors and the observed activity. scispace.comnih.gov For example, a QSAR study on the toxicity of 18 nitroaromatics to the algae (Scenedesmus obliquus) used DFT-based electrophilicity values as an independent variable and found a good correlation with the experimental toxicity data. ijirset.com

Table 1: Selected Computed Properties of 2,4-Dichloro-1,3,5-trinitrobenzene

| Property | Value | Source |

| Molecular Formula | C₆HCl₂N₃O₆ | PubChem nih.gov |

| Molecular Weight | 281.99 g/mol | PubChem nih.gov |

| IUPAC Name | 2,4-dichloro-1,3,5-trinitrobenzene | PubChem nih.gov |

| CAS Number | 1630-09-7 | PubChem nih.gov |

| XLogP3 | 3.4 | PubChem nih.gov |

| Canonical SMILES | C1=C(C(=C(C(=C1N+[O-])Cl)N+[O-])Cl)N+[O-] | PubChem nih.gov |

| InChIKey | VNOJQYPHLMLHGQ-UHFFFAOYSA-N | PubChem nih.gov |

Predictive Paradigms for Derivative Properties

The true power of QSAR modeling lies in its predictive capability, which allows for the in silico design and screening of new derivatives with potentially enhanced or diminished properties before their actual synthesis. researchgate.net This predictive paradigm is crucial for optimizing the properties of compounds like 2,4-dichloro-1,3,5-trinitrobenzene for specific applications or for minimizing their undesirable effects.

The process follows a general workflow:

Model Development: A robust and validated QSAR model is first developed based on a training set of structurally related compounds with known properties. nih.gov For instance, a library of triazine derivatives was synthesized and their antiproliferative activity was evaluated, which then formed the basis for a 3D-QSAR model to guide the design of more potent compounds. nih.gov

Derivative Design: New virtual derivatives are designed by making systematic structural modifications to the parent compound. For 2,4-dichloro-1,3,5-trinitrobenzene, this could involve replacing the chlorine atoms with other functional groups through nucleophilic substitution reactions.

Property Prediction: The developed QSAR model is then used to predict the property of interest (e.g., reactivity, toxicity, or biological activity) for the newly designed virtual derivatives. researchgate.net This involves calculating the same set of molecular descriptors for the new structures and inputting them into the QSAR equation.

Selection and Synthesis: Based on the predicted properties, the most promising candidates are selected for synthesis and experimental testing, thereby saving significant time and resources.

A critical aspect of this predictive paradigm is defining the Applicability Domain (AD) of the QSAR model. nih.govmdpi.com The AD is the chemical space of structures for which the model is expected to make reliable predictions. mdpi.com A prediction for a compound that falls outside the AD is considered an extrapolation and may be unreliable. The AD is defined based on the range of descriptor values of the compounds in the training set. nih.gov

The descriptors used in these predictive models are key to their mechanistic interpretation. For example, a model for antifungal activity might identify descriptors related to connectivity, electronegativity, and polarizability as being important, providing insights into the structural features that govern this specific biological activity. nih.gov

Table 2: Common Descriptor Types in QSAR Models for Nitroaromatics

| Descriptor Type | Examples | Relevance to Reactivity/Toxicity | Source |

| Quantum Chemical | ELUMO, EHOMO, Electrophilicity Index (ω) | ELUMO relates to the ability to accept electrons (electrophilicity) and susceptibility to nucleophilic attack. | ijirset.comstudycorgi.comnih.gov |

| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching of the molecule. | oup.com |

| Physicochemical | Log P (octanol-water partition coefficient) | Measures hydrophobicity, which influences transport to the site of action. | studycorgi.comnih.gov |

| Constitutional | Molecular Weight, Number of Nitro Groups | Basic structural properties that can directly influence reactivity and toxicity. | oup.com |

Applications of 2,4 Dichloro 1,3,5 Trinitrobenzene in Advanced Material Synthesis

Precursor Chemistry for High-Energy Materials

While not the most common starting material, the structural characteristics of 2,4-dichloro-1,3,5-trinitrobenzene lend it relevance in the field of energetic materials, primarily as a potential building block for more complex, insensitive high explosives.

The synthesis of the remarkably insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), is a cornerstone of energetic materials chemistry. The most established industrial synthesis of TATB does not commence with 2,4-dichloro-1,3,5-trinitrobenzene but rather with 1,3,5-trichlorobenzene (B151690) (TCB). This process involves the nitration of TCB to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), which is subsequently aminated to yield TATB. redalyc.orgresearchgate.net

An alternative and well-documented route to TCTNB and subsequently TATB begins with 3,5-dichloroanisole (B44140). redalyc.orgresearchgate.netprepchem.comgoogle.com This starting material undergoes nitration under milder conditions than TCB to produce 3,5-dichloro-2,4,6-trinitroanisole. This intermediate can then be directly aminated to TATB, where both the chlorine atoms and the methoxy (B1213986) group are displaced. Alternatively, the trinitroanisole derivative can be chlorinated to form TCTNB, which is then converted to TATB. prepchem.comgoogle.com

Although direct large-scale use of 2,4-dichloro-1,3,5-trinitrobenzene as a TATB precursor is not prominently featured in the literature, the reactivity of related dichlorinated nitroaromatics is instructive. For instance, its isomer, 2,5-dichloro-1,3,5-trinitrobenzene, has been utilized in the synthesis of TATB-inspired energetic materials. acs.org The chlorine atoms on such highly nitrated benzene (B151609) rings are activated towards nucleophilic aromatic substitution, allowing for their replacement by amino groups. This suggests that 2,4-dichloro-1,3,5-trinitrobenzene could theoretically serve as a precursor for TATB or its analogues, even if it is not the standard industrial choice. The reactivity of the chlorine atoms in 2,4-dichloro-1,3,5-trinitrobenzene is demonstrated by its reaction with hydrazine (B178648), which results in nucleophilic substitution.

Table 1: Comparison of Precursors in Major TATB Synthesis Routes

| Starting Material | Intermediate | Key Reaction Steps | Reference |

| 1,3,5-Trichlorobenzene (TCB) | 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | 1. Nitration2. Amination | redalyc.orgresearchgate.net |

| 3,5-Dichloroanisole | 3,5-Dichloro-2,4,6-trinitroanisole | 1. Nitration2. Amination | redalyc.orggoogle.com |

| 3,5-Dichloroanisole | 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | 1. Nitration2. Chlorination3. Amination | prepchem.comgoogle.com |

Energetic co-crystals are a class of materials where two or more different energetic molecules are combined in a single crystal lattice. This approach can lead to materials with tailored properties, such as improved sensitivity and stability, without altering the chemical structure of the individual components. Halogenated nitrobenzenes are of particular interest in this field due to their ability to form halogen bonds, which can be a directing force in the formation of co-crystals.

While specific studies on co-crystals of 2,4-dichloro-1,3,5-trinitrobenzene are not widely reported, research on its tri-halogenated analogue, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), and its bromo- and iodo-derivatives, provides insight into the potential of this class of compounds. For example, co-crystals of 1,3,5-trihalo-2,4,6-trinitrobenzenes with the primary explosive diacetone diperoxide (DADP) have been synthesized, demonstrating altered sensitivity and stability. at.ua Similarly, isostructural co-crystals of 1,3,5-trinitrobenzene (B165232) (TNB) with 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB) and 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) have been reported, held together by strong halogen bonds. at.ua These examples underscore the principle that the halogen atoms on a highly nitrated benzene ring can act as effective halogen bond donors, interacting with the electron-rich nitro groups of other molecules to form stable co-crystal structures. This suggests a potential for 2,4-dichloro-1,3,5-trinitrobenzene to act as a co-former in novel energetic materials.

In the realm of energetic composites, which involve the physical mixing of components rather than a shared crystal lattice, halogenated nitrobenzenes can also play a role. The hydrogenation of halogenated nitrobenzenes over nickel-cobalt (B8461503) based composites has been studied, indicating the interaction of these molecules with catalytic surfaces, a key aspect in the formulation of some composite energetic materials. nih.gov

Role in Synthesis of Other Chemically Significant Compounds

The reactivity of 2,4-dichloro-1,3,5-trinitrobenzene makes it a useful intermediate in the synthesis of a variety of non-energetic but chemically significant compounds.

The electron-withdrawing nature of the three nitro groups in 2,4-dichloro-1,3,5-trinitrobenzene highly activates the chlorine atoms for nucleophilic aromatic substitution. This reactivity is the foundation of its use as an intermediate. It can serve as a starting point for the synthesis of various derivatives by replacing the chlorine atoms with different functional groups.

General statements in chemical supplier literature suggest that related compounds, such as 2,4-dichloro-1-methyl-3,5-dinitrobenzene, are used as intermediates in the production of dyes and pharmaceuticals. evitachem.com The presence of reactive chlorine atoms and nitro groups allows for the construction of larger, more complex molecules characteristic of these applications. For 2,4-dichloro-1,3,5-trinitrobenzene itself, it is cited as a precursor for bioactive compounds in drug development and in the production of synthetic dyes.

A specific example of its application is in the synthesis of unsymmetrical nitrofurazanyl ethers. In one study, 2,4-dichloro-1,3,5-trinitrobenzene was reacted with the sodium salt of 3-nitro-4-hydroxyfurazan in acetonitrile (B52724). The reaction proceeded rapidly, with complete transformation of the starting material within two hours at 81-82 °C, demonstrating the high reactivity of the chlorine atoms towards nucleophilic attack by the furazan (B8792606) salt. asianpubs.org This reaction highlights its utility in creating complex heterocyclic structures that can be of interest in various fields, including medicinal chemistry.

The 2,4-dichloro-1,3,5-trinitrobenzene scaffold provides a platform for the development of a variety of functional materials. The combination of chloro and nitro substituents allows for a range of chemical modifications, leading to materials with specific optical, electronic, or biological properties. Halogenated nitrobenzene (B124822) scaffolds, in general, are recognized for their utility in creating functional materials.

The development of materials for applications such as UV light absorbers often involves the use of scaffolds that can be readily functionalized. For instance, 2,4-dichloro-1,3,5-triazines are used as starting materials for UV absorbers, where the chlorine atoms are substituted by resorcinol (B1680541) derivatives. researchgate.net While a triazine, the principle of using a chlorinated, nitrogen-containing aromatic ring as a building block is analogous. The reactivity of 2,4-dichloro-1,3,5-trinitrobenzene suggests its potential in similar applications, where the benzene ring forms the core of a larger functional molecule.

Furthermore, the general class of halogenated nitroaromatics is significant in the synthesis of a wide array of compounds. For example, the selective hydrogenation of halogenated nitrobenzenes is a key step in producing halogenated anilines, which are crucial intermediates for pigments, medicines, and pesticides. researchgate.net The ability to selectively reduce the nitro groups while retaining the halogen atoms, or vice versa, on scaffolds like 2,4-dichloro-1,3,5-trinitrobenzene opens up diverse synthetic pathways to new functional materials. The study of halogenation's impact on the toxicity of scaffolds like nitrobenzene is also an active area of research, which is important for the development of safe and effective functional materials for biological applications. oup.com

Environmental Transformation and Bioremediation Research of Nitroaromatic Compounds, Including Analogues of 2,4 Dichloro 1,3,5 Trinitrobenzene

Biotransformation and Biodegradation by Microorganisms

Microorganisms have evolved diverse metabolic pathways to break down and utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govnih.govnih.gov This microbial activity is a cornerstone of bioremediation strategies for contaminated sites. nih.govcambridge.org

Microbial Pathways for Nitro Group Reduction and Aromatic Ring Cleavage

The biodegradation of nitroaromatic compounds by microorganisms can proceed through two main types of pathways: reductive and oxidative. magtech.com.cnnih.govoup.com The number of nitro groups on the aromatic ring influences its susceptibility to these pathways; a higher number of nitro groups makes the ring more electron-deficient and thus more amenable to reductive attack, while being more resistant to oxidation. mdpi.com

Reductive Pathways: Under anaerobic (oxygen-free) conditions, the primary mechanism is the reduction of the nitro groups. mdpi.comeaht.org This process is catalyzed by enzymes called nitroreductases and involves the sequential addition of electrons to the nitro group, forming nitroso and hydroxylamino intermediates, which are then further reduced to amino groups. nih.govoup.com In some cases, the aromatic ring itself can be reduced through the addition of a hydride ion, leading to the formation of a hydride-Meisenheimer complex, which can then eliminate a nitrite (B80452) ion. nih.goveaht.orgresearchgate.net

Oxidative Pathways: In aerobic (oxygen-present) environments, some bacteria can initiate degradation by oxidizing the aromatic ring. mdpi.com This is often accomplished by dioxygenase or monooxygenase enzymes, which insert one or two oxygen atoms into the ring, leading to the destabilization and eventual elimination of the nitro group as nitrite. nih.govmdpi.com Following the initial attack, the hydroxylated aromatic ring is then cleaved, typically between the two hydroxyl groups, by other dioxygenase enzymes. psu.edu The resulting aliphatic products are then further metabolized through central metabolic pathways. psu.edu

Identification of Key Microbial Enzymes and Metabolic Intermediates

A variety of microorganisms, including bacteria, fungi, and yeasts, have been identified with the ability to degrade nitroaromatic compounds. nih.govmdpi.com Bacterial strains from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Comamonas are frequently cited for their degradative capabilities. nih.govcambridge.orgmdpi.com

Several key enzymes are involved in these degradation pathways:

Nitroreductases: These flavoenzymes are crucial for the initial reduction of nitro groups and are found in a wide range of bacteria. oup.comeaht.org They catalyze the transfer of electrons from NAD(P)H to the nitroaromatic compound. oup.com

Dioxygenases and Monooxygenases: These enzymes are key to oxidative degradation pathways, initiating the attack on the aromatic ring. nih.govmdpi.com For example, nitrobenzene (B124822) dioxygenase is a multi-component enzyme system that has been identified in some nitrobenzene-degrading bacteria. mdpi.com

Hydroxylaminobenzene Mutase: This enzyme catalyzes the rearrangement of the hydroxylamino intermediate to an aminophenol, a critical step in some degradation pathways. scispace.com

The degradation of nitroaromatic compounds proceeds through a series of metabolic intermediates. For example, the degradation of 4-chloronitrobenzene can proceed through 4-chloro-1-hydroxylaminobenzene to 2-amino-5-chlorophenol, which is then cleaved. scispace.com In the degradation of 2,4,6-trinitrophenol (picric acid), intermediates include 2,4-dinitrophenol (B41442) and 4,6-dinitrohexanoate. nih.gov

Strategies for Enhancing Bioremediation of Nitroaromatic Contamination

Several strategies are being explored to enhance the efficiency of bioremediation for sites contaminated with nitroaromatic compounds. These approaches can be broadly categorized as biostimulation and bioaugmentation. researchgate.net

Biostimulation: This strategy involves modifying the environmental conditions to stimulate the activity of indigenous microorganisms capable of degrading the contaminants. researchgate.net This can include adjusting factors like pH, moisture content, and oxygen levels (aeration). researchgate.net The addition of a primary substrate, or carbon source, can also enhance the co-metabolic degradation of the target nitroaromatic compounds. mdpi.com

Bioaugmentation: This approach involves introducing specific microorganisms with known degradative capabilities to the contaminated site. researchgate.net This can be particularly useful when the indigenous microbial population lacks the necessary metabolic pathways. For example, cultures enriched from contaminated groundwater have been shown to increase the degradation rates of chlorinated nitroaromatics. researchgate.net

Other technologies that can be integrated with bioremediation include:

Phytoremediation: This method uses plants to take up, contain, or degrade contaminants from soil and water. It is considered a cost-effective option for large areas with low levels of contamination. nih.gov

Bioreactors: For more highly contaminated soils, slurry reactors can be used to create a controlled environment where conditions can be optimized for microbial activity, leading to faster degradation rates. cambridge.org

Metabolic Engineering: Advances in biotechnology offer the potential to engineer microorganisms with enhanced degradative capabilities. This could involve expressing heterologous genes for key enzymes in robust host strains like E. coli. mdpi.com

The choice of the most appropriate remediation strategy depends on various site-specific factors, including the type and concentration of the contaminants, and the geological and hydrological conditions of the site. nih.gov

Environmental Monitoring and Analytical Methodologies for Nitroaromatic Residues

The detection and quantification of nitroaromatic compounds, such as 2,4-Dichloro-1,3,5-trinitrobenzene, in various environmental compartments are crucial for assessing contamination levels, understanding their environmental fate, and implementing effective remediation strategies. Due to their potential toxicity and persistence, sensitive and specific analytical methods are required to monitor their presence in complex matrices like soil, water, and sediment.

Advanced Analytical Techniques for Trace Contaminant Detection in Environmental Matrices